Atovaquone
Overview
Description
Atovaquone is a chemical compound belonging to the class of naphthoquinones. It is a hydroxy-1,4-naphthoquinone and an analog of both ubiquinone and lawsone . This compound is primarily used as an antimicrobial medication for the prevention and treatment of Pneumocystis jirovecii pneumonia (PCP), malaria, toxoplasmosis, and babesiosis . It is known for its high lipophilicity and its ability to inhibit mitochondrial electron transport in parasites .
Mechanism of Action
Target of Action
Atovaquone is a hydroxynaphthoquinone, an analog of ubiquinone, that has antimicrobial and antipneumocystis activity . The primary targets of this compound are the cytochrome bc1 complex (Complex III) in Plasmodium species and the mitochondrial electron transport chain of malarial parasites .
Mode of Action
This compound’s mode of action is through the inhibition of mitochondrial electron transport , at the level of the cytochrome bc1 complex, and the collapse of mitochondrial membrane potential . Its inhibitory effect being comparable to ubiquinone, this compound can act by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in this compound-responsive parasites .
Biochemical Pathways
This compound affects the mitochondrial electron transport chain and ATP and pyrimidine biosynthesis in parasites . It also inhibits the PDGFRβ/NF-κB signaling pathway , which plays a crucial role in colorectal cancer metastasis .
Pharmacokinetics
This compound is a highly lipophilic drug . It is extensively bound to plasma proteins (99.9%) over the concentration range of 1 to 90 µg/mL . The median this compound plasma AUC (h/μM), t1/2 (h), Cmax (μM) and Tmax (h) were 295, 87.2, 3.74 and 3.25, respectively, following a single dose and 254, 55.9, 13.8 and 4.00, respectively, upon reaching steady state .
Result of Action
This compound’s action results in the inhibition of parasite growth and prevention of disease symptoms . It is indicated for the prevention and treatment of Pneumocystis jirovecii pneumonia (PCP) and for the prevention and treatment of Plasmodium falciparum malaria . In the context of cancer, this compound has been shown to inhibit colorectal cancer metastasis and invasion in vivo and in vitro .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in colorectal cancer, this compound has been shown to inhibit the expression of E-cadherin protein, and promote the protein expression of N-cadherin, vimentin, ZEB1, Snail and Slug . It can inhibit EMT by inhibiting NF-κB (p-P65) and related inflammatory factors . Furthermore, the use of proguanil and this compound was associated with a reduced risk of CRC among individuals with a family history of CRC .
Biochemical Analysis
Biochemical Properties
Atovaquone closely resembles the structure of ubiquinone . It selectively affects mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in this compound-responsive parasites .
Cellular Effects
This compound has been shown to induce apoptosis and inhibit the growth of various cancer cell lines, including breast cancer cell lines . It also inhibits the expression of E-cadherin protein, and promotes the protein expression of N-cadherin, vimentin, ZEB1, Snail, and Slug .
Molecular Mechanism
This compound acts by selectively affecting mitochondrial electron transport, which is comparable to ubiquinone . It is a potent and selective inhibitor of the eukaryotic mitochondrial electron transport chain in a number of parasitic protozoa and the parasitic fungus P. jirovecii .
Temporal Effects in Laboratory Settings
This compound has been shown to inhibit oxygen-consumption and metabolically induce aerobic glycolysis (the Warburg effect), as well as oxidative stress
Dosage Effects in Animal Models
The effect of this compound on colorectal cancer metastasis was validated using an animal model of lung metastases
Metabolic Pathways
This compound is thought to act by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in this compound-responsive parasites
Transport and Distribution
This compound is a highly lipophilic drug
Subcellular Localization
This compound is known to target the mitochondria due to its role in inhibiting the mitochondrial electron transport chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of atovaquone involves the condensation of 1,4-naphthoquinone with trans-4-(4-chlorophenyl)cyclohexane carboxylic acid, followed by halogenation to obtain a dihalo-compound. This is then subjected to dehydrohalogenation to form a monohalogeno-compound, which is subsequently hydrolyzed to yield this compound . The process can be optimized using various reaction conditions, including the use of Lewis acids and selective crystallization techniques .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is designed to be cost-effective, green, and eco-friendly, minimizing the separation of diastereomers or geometric isomers of intermediates . The use of selective crystallization and isomerization techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Atovaquone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification to enhance its therapeutic efficacy .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.
Major Products: The major products formed from these reactions include various intermediates that are further processed to yield this compound or its derivatives .
Scientific Research Applications
Atovaquone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying electron transport and redox reactions.
Biology: Investigated for its effects on mitochondrial function and cellular respiration.
Medicine: Extensively used in the treatment and prevention of parasitic infections such as malaria, PCP, toxoplasmosis, and babesiosis
Industry: Employed in the development of new antimicrobial agents and therapeutic protocols
Comparison with Similar Compounds
Atovaquone is often compared with other antimicrobial agents such as trimethoprim-sulfamethoxazole, azithromycin, and proguanil . Unlike these compounds, this compound has a unique mechanism of action that targets the mitochondrial electron transport chain, making it particularly effective against parasites resistant to other treatments . Similar compounds include:
Ubiquinone: Shares structural similarities but differs in its biological role and therapeutic applications.
Lawsone: Another naphthoquinone analog with different pharmacological properties.
This compound’s distinct mechanism and broad-spectrum antimicrobial activity make it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJMWHQBCZFXBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022629, DTXSID20916694 | |
Record name | Atovaquone | |
Source | EPA DSSTox | |
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Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
Source | EPA DSSTox | |
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Molecular Weight |
366.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble, Practically insol in water. | |
Record name | Atovaquone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01117 | |
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Record name | ATOVAQUONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanism of action against Pneumocystis carinii has not been fully elucidated. In Plasmodium species, the site of action appears to be the cytochrome bc1 complex (Complex III). Several metabolic enzymes are linked to the mitochondrial electron transport chain via ubiquinone. Inhibition of electron transport by atovaquone will result in indirect inhibition of these enzymes. The ultimate metabolic effects of such blockade may include inhibition of nucleic acid and ATP synthesis. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., Hydroxynaphthoquinone derivative that inhibits /parasitic/ mitochondrial electron transport., Atovaquone has possible cidal activity against susceptible organisms. The action against Pneumocystis carinii is not fully understood. Atovaquone is structurally similar to ubiquinone, which inhibits the mitochondrial electron-transport chain at the site of the cytochrome bc1 complex (complex III) in Plasmodium species. This may ultimately inhibit the synthesis of nucleic acid and ATP. Atovaquone also has been shown to have good in vitro activity against Toxoplasma gondii., At present, approaches to studying mitochondrial functions in malarial parasites are quite limited because of the technical difficulties in isolating functional mitochondria in sufficient quantity and purity. We have developed a flow cytometric assay as an alternate means to study mitochondrial functions in intact erythrocytes infected with Plasmodium yoelii, a rodent malaria parasite. By using a very low concentration (2 nM) of a lipophilic cationic fluorescent probe, 3,3'dihexyloxacarbocyanine iodide, we were able to measure mitochondrial membrane potential(DeltaPsim) in live intact parasitized erythrocytes through flow cytometry. The accumulation of the probe into parasite mitochondria was dependent on the presence of a membrane potential since inclusion of carbonyl cyanide m-chlorophenylhydrazone, a protonophore, dissipated the membrane potential and abolished the probe accumulation. We tested the effect of standard mitochondrial inhibitors such as myxothiazole, antimycin, cyanide and rotenone. All of them except rotenone collapsed the DeltaPsim and inhibited respiration. The assay was validated by comparing the EC50 of these compounds for inhibiting DeltaPsim and respiration. This assay was used to investigate the effect of various antimalarial drugs such as chloroquine, tetracycline and a broad spectrum antiparasitic drug atovaquone. We observed that only atovaquone collapsed DeltaPsim and inhibited parasite respiration within minutes after drug treatment. Furthermore, atovaquone had no effect on mammalian DeltaPsim. This suggests that atovaquone, shown to inhibit mitochondrial electron transport, also depolarizes malarial mitochondria with consequent cellular damage and death. | |
Record name | Atovaquone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01117 | |
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Record name | ATOVAQUONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from acetonitrile | |
CAS No. |
94015-53-9, 95233-18-4, 137732-39-9 | |
Record name | BW-A 566C | |
Source | ChemIDplus | |
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Record name | Atovaquone [USAN:USP:INN:BAN] | |
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Record name | 1,4-Naphthalenedione, 2-(cis-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy- | |
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Record name | Atovaquone | |
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Record name | ATOVAQUONE | |
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Record name | Atovaquone | |
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Record name | 3-[4-(4-Chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
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Record name | 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |
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Record name | cis-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone | |
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Record name | ATOVAQUONE | |
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Melting Point |
216-219 °C | |
Record name | ATOVAQUONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7083 | |
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Q1: What is the primary mechanism of action of atovaquone?
A1: this compound is a substituted 2-hydroxynaphthoquinone that acts as a potent inhibitor of the cytochrome bc1 complex, a key component of the mitochondrial electron transport chain in various organisms, including parasites like Plasmodium falciparum, Pneumocystis jirovecii, and Toxoplasma gondii. [, , , ]
Q2: How does this compound interact with the cytochrome bc1 complex?
A2: this compound binds competitively with coenzyme Q (CoQ) at the quinol oxidation (Qo) site within the cytochrome bc1 complex. [, ] This binding inhibits electron transfer, disrupts mitochondrial membrane potential, and ultimately leads to parasite death. [, , ]
Q3: What are the downstream effects of this compound's inhibition of the cytochrome bc1 complex in parasites?
A3: Blocking the cytochrome bc1 complex disrupts the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). [, , ] This ultimately results in parasite death through apoptosis. [, ]
Q4: Why does this compound exhibit selective toxicity towards parasites compared to mammalian cells?
A4: this compound shows higher affinity for the parasite's cytochrome bc1 complex than the mammalian enzyme. This selectivity is partly attributed to the presence of specific amino acid residues within the Qo binding pocket of the parasite enzyme, particularly a tyrosine at position 268 in Plasmodium falciparum. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C22H19ClO3, and its molecular weight is 366.8 g/mol.
Q6: Are there any spectroscopic data available for this compound?
A6: Yes, this compound exhibits an absorbance maximum at 279 nm in distilled water as determined by UV-Vis spectroscopy. []
Q7: How do mutations in the cytochrome b gene of Plasmodium falciparum affect this compound resistance?
A7: Mutations in the cytochrome b gene, particularly at codon 268 (encoding tyrosine), can confer resistance to this compound. The most commonly observed mutation is Y268S (tyrosine to serine), which leads to a significant decrease in this compound binding affinity. [, , , , , ]
Q8: Have any other mutations been associated with this compound resistance?
A8: Yes, additional mutations in the cytochrome b gene have been linked to varying degrees of this compound resistance. These include Y268C/N, L271V/K272R, M133I, and V284F. [] These mutations often cluster around the putative this compound binding site within the Qo pocket. []
Q9: Can you explain the concept of fitness cost associated with this compound resistance mutations?
A9: While some mutations confer resistance, they may also negatively impact the parasite's overall fitness. For example, the Y268S mutation in P. falciparum, although conferring high this compound resistance, has been shown to reduce parasite growth rates in vitro and hinder transmission through mosquitoes. []
Q10: What is the recommended formulation of this compound for improved bioavailability?
A10: Oral this compound suspension, when administered with food or a nutritional supplement with moderate fat content, significantly enhances bioavailability compared to tablets. [, ] This suggests improved absorption in the presence of fat.
Q11: What are the primary routes of this compound absorption and elimination?
A11: this compound is absorbed orally, but its bioavailability is highly variable and significantly improved when taken with a fatty meal. [, , ] Elimination occurs predominantly through biliary excretion as the unchanged parent drug. []
Q12: How does efavirenz affect this compound concentrations in HIV-infected individuals?
A12: Concurrent administration of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment, significantly reduces this compound plasma concentrations. [] This interaction might necessitate dosage adjustments to maintain therapeutic efficacy.
Q13: What is the primary mechanism of this compound resistance in Pneumocystis jirovecii?
A13: Similar to P. falciparum, mutations in the cytochrome b gene of P. jirovecii, specifically C431T (Ala144Val) and C823T (Leu275Phe), have been linked to potential this compound resistance, particularly in organ transplant recipients receiving this compound prophylaxis. []
Q14: Is there evidence of cross-resistance between this compound and other antimalarial drugs?
A14: Studies suggest that this compound resistance does not necessarily confer cross-resistance to other antimalarial drugs, such as pyrimethamine, sulfadiazine, mefloquine, amodiaquine, or chloroquine. [, , , , , ]
Q15: What analytical methods are commonly employed for this compound quantification?
A15: High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for quantifying this compound concentrations in various matrices, including plasma, serum, and tissues. [, , , ]
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